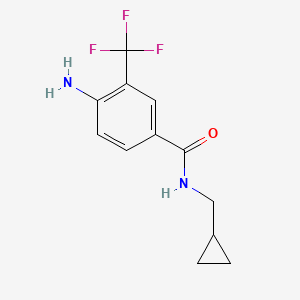

4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide

Description

4-Amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring and a cyclopropylmethyl substituent on the amide nitrogen. This structural motif combines electron-withdrawing (CF₃) and lipophilic (cyclopropylmethyl) groups, which are known to influence bioavailability, metabolic stability, and target binding affinity in medicinal chemistry .

Properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)9-5-8(3-4-10(9)16)11(18)17-6-7-1-2-7/h3-5,7H,1-2,6,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUKZYPUDXRSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Acylation: Introduction of the benzamide moiety.

Cyclopropylmethylation: Addition of the cyclopropylmethyl group.

Trifluoromethylation: Introduction of the trifluoromethyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the benzamide moiety may produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design

This compound is being explored as a lead structure for developing inhibitors targeting specific enzymes and receptors in medicinal chemistry. Its structural characteristics suggest potential roles in treating conditions such as Alzheimer's disease through inhibition of β-secretase (BACE1), which is crucial for amyloid precursor protein (APP) processing . Initial studies indicate that modifications to this compound can enhance its efficacy and selectivity against target enzymes.

Mechanistic Studies

Preliminary pharmacological profiling has shown that 4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide interacts with various biological targets, necessitating further studies to elucidate its mechanisms of action. Its interactions with BACE1 are particularly noteworthy, as compounds with similar structures have demonstrated improved potency and selectivity when optimized .

Inhibition of Enzymatic Activity

Research indicates that the compound exhibits significant inhibitory activity against BACE1, a key enzyme involved in the pathogenesis of Alzheimer's disease. The trifluoromethyl group appears to play a critical role in enhancing binding affinity and potency by optimizing interactions within the enzyme's active site .

Potential for Neurological Applications

The modulation of metabotropic glutamate receptors (mGluRs), particularly mGlu4, presents another avenue for therapeutic exploration. Compounds similar to this compound may facilitate the treatment of neurological disorders including Parkinson's disease and autism by acting as allosteric modulators .

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR has been conducted to understand how variations in the chemical structure affect biological activity. For instance, different cyclopropyl substitutions have been explored to assess their impact on binding profiles and pharmacokinetics. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-amino-N-(1-methylcyclopropyl)-3-(trifluoromethyl)benzamide | Similar amine and trifluoromethyl groups | Different cyclopropyl substitution |

| N-(cyclobutylmethyl)-3-(trifluoromethyl)benzamide | Cyclobutyl instead of cyclopropyl | Potentially different binding profiles |

| 4-amino-N-(cyclohexylmethyl)-3-(trifluoromethyl)benzamide | Cyclohexyl substitution | Larger ring size may affect activity |

This table illustrates how structural modifications can lead to distinct pharmacological properties, emphasizing the importance of SAR studies in drug development.

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- N-Substituent Effects : The cyclopropylmethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to 2-chlorobenzyl (compound 11) or polar groups like 4-hydroxyphenyl () .

- Synthetic Routes : Compound 11 () was synthesized via Ra-Ni catalyzed hydrogenation (85% yield), suggesting analogous methods could apply to the target compound .

Physicochemical Property Trends

- Melting Points : Compound 11 (137°C) suggests that halogenated benzamides have moderate melting points, while trifluoromethyl groups (as in the target compound) may lower melting points due to reduced crystallinity .

- Spectroscopic Data : ¹H-NMR signals for compound 11 (δ 8.56 ppm for NH) align with typical benzamide hydrogen bonding, which the target compound’s cyclopropylmethyl group may perturb slightly .

Biological Activity

4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 270.23 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and modify the biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various pathways:

- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit certain enzymes involved in inflammatory processes. For instance, it has shown potential in inhibiting phosphodiesterase (PDE) isoforms, which play a crucial role in regulating inflammatory responses .

- Modulation of Receptor Activity : The compound may act as a modulator for receptors involved in neurotransmission and immune responses, contributing to its therapeutic effects against conditions like asthma and other inflammatory diseases .

In vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

- PDE Inhibition : The compound demonstrated significant inhibition of PDE4D with an IC value of approximately 47 nM, indicating strong selectivity against other PDE isoforms .

- Cytotoxicity : In cancer cell lines such as MDA-MB-231, the compound exhibited selective cytotoxic effects without affecting normal keratinocytes, suggesting potential for anticancer applications .

In vivo Studies

In vivo studies have further elucidated the biological activity:

- Anti-inflammatory Effects : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating chronic inflammatory conditions .

- Neuroprotective Effects : The compound's ability to modulate pathways involved in oxidative stress suggests it may have neuroprotective properties, particularly relevant for conditions like cerebral ischemia .

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Asthma Model : In a murine model of asthma, treatment with the compound led to significant reductions in airway hyperreactivity and inflammation markers compared to control groups .

- Cancer Treatment : A study involving xenograft models demonstrated that the compound could inhibit tumor growth effectively while maintaining a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.